molecular formula C22H28N4O3 B14478976 ((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French] CAS No. 72004-04-7

((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]

Cat. No.: B14478976
CAS No.: 72004-04-7
M. Wt: 396.5 g/mol
InChI Key: GXFQHWMQDIDQAK-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone is a complex organic compound that features a morpholine ring, phenyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone typically involves multiple steps, starting with the preparation of the morpholine ring and the phenyl group. The oxime functional group is introduced through a reaction with hydroxylamine. The detailed synthetic route and reaction conditions can vary, but generally involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone involves its interaction with specific molecular targets and pathways. The morpholine ring and oxime group can interact with enzymes and receptors, modulating their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Properties

CAS No.

72004-04-7

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

2-[(E)-1-(4-aminophenyl)ethylideneamino]oxy-N-(2-morpholin-4-ylethyl)-N-phenylacetamide

InChI

InChI=1S/C22H28N4O3/c1-18(19-7-9-20(23)10-8-19)24-29-17-22(27)26(21-5-3-2-4-6-21)12-11-25-13-15-28-16-14-25/h2-10H,11-17,23H2,1H3/b24-18+

InChI Key

GXFQHWMQDIDQAK-HKOYGPOVSA-N

Isomeric SMILES

C/C(=N\OCC(=O)N(CCN1CCOCC1)C2=CC=CC=C2)/C3=CC=C(C=C3)N

Canonical SMILES

CC(=NOCC(=O)N(CCN1CCOCC1)C2=CC=CC=C2)C3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.